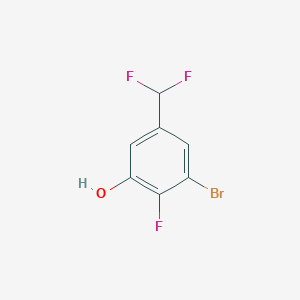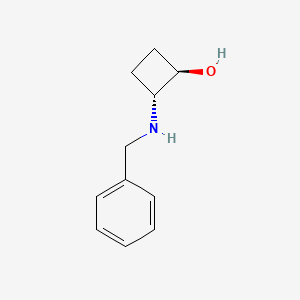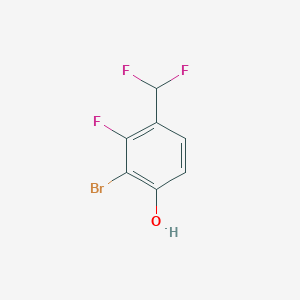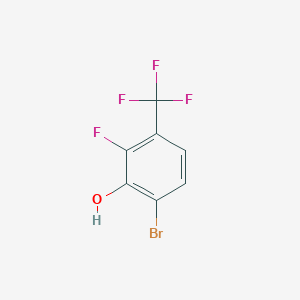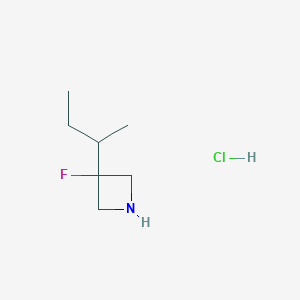
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride
Overview
Description
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride is a chemical compound with the CAS Number: 2098073-48-2 . It has a molecular weight of 149.66 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI Code for 3-(Butan-2-yl)-3-fluoroazetidine hydrochloride is 1S/C7H15N.ClH/c1-3-6(2)7-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride is a powder that is typically stored at 4 degrees Celsius . It has a molecular weight of 149.66 .Scientific Research Applications
Synthesis of Fluorinated Beta-Amino Acids
A study outlined a successful synthetic pathway for creating 3-fluoroazetidine-3-carboxylic acid, highlighting its potential as a valuable building block in medicinal chemistry. This compound, closely related to "3-(Butan-2-yl)-3-fluoroazetidine hydrochloride," showcases the interest in fluorinated cyclic amino acids for drug development (Van Hende et al., 2009).
Antibacterial Activities of Quinolone Derivatives
Research demonstrated the synthesis of azetidine derivatives, including those related to "3-(Butan-2-yl)-3-fluoroazetidine hydrochloride," and their incorporation into quinolone antibiotics, displaying superior antibacterial activity against MRSA compared to existing fluoroquinolones. This highlights the role of such compounds in developing new antibacterial agents (Ikee et al., 2007).
Pharmaceutical Cocrystals of Antifungal Drugs
Another study focused on improving the physicochemical properties of voriconazole, an antifungal drug, by forming cocrystals with "3-(Butan-2-yl)-3-fluoroazetidine hydrochloride" related compounds. This approach aimed to enhance solubility and bioavailability, underlining the importance of fluorinated azetidines in pharmaceutical formulations (Kumar et al., 2014).
Synthesis and Application in Antibiotics
Further research on 1-azabicyclo[1.1.0]butane derivatives, akin to "3-(Butan-2-yl)-3-fluoroazetidine hydrochloride," showcased their application in synthesizing novel antibacterial compounds. This indicates the utility of such structures in developing new therapeutic agents, particularly against resistant bacterial strains (Hayashi et al., 1999).
Fluoroazetidine in Peptide Scaffolds
A study on 3-fluoroazetidinecarboxylic acids, including derivatives similar to "3-(Butan-2-yl)-3-fluoroazetidine hydrochloride," as peptide scaffolds highlighted their potential to inhibit pancreatic cancer cell growth. This research emphasizes the potential therapeutic applications of fluorinated azetidines in cancer treatment (Liu et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .
properties
IUPAC Name |
3-butan-2-yl-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-3-6(2)7(8)4-9-5-7;/h6,9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXNOJUAWWGSQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Butan-2-yl)-3-fluoroazetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



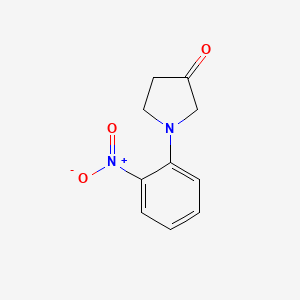
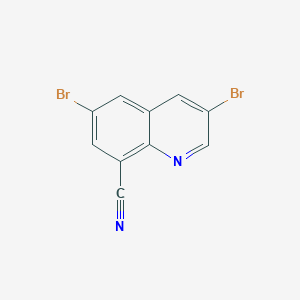
![tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate](/img/structure/B1484661.png)
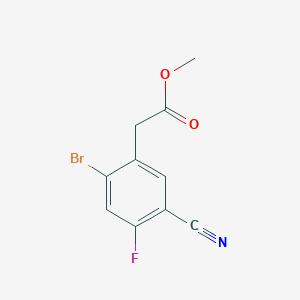
![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)
![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)

![trans-2-[(Oxolan-3-yl)amino]cyclobutan-1-ol](/img/structure/B1484675.png)
